molecular formula C19H19FN4O3S2 B2960691 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide CAS No. 1286712-78-4

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2960691
CAS No.: 1286712-78-4
M. Wt: 434.5
InChI Key: QAOKZQLZMIPYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide (hereafter referred to by its full systematic name) features a fluorinated benzothiazole core linked to an azetidine-3-carboxamide scaffold and a 4-sulfamoylphenylethyl group. This structure combines a heterocyclic benzothiazole moiety, known for its pharmacological relevance in kinase inhibition and enzyme targeting, with a sulfamoyl group, which is frequently associated with carbonic anhydrase inhibition .

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-15-2-1-3-16-17(15)23-19(28-16)24-10-13(11-24)18(25)22-9-8-12-4-6-14(7-5-12)29(21,26)27/h1-7,13H,8-11H2,(H,22,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOKZQLZMIPYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine atom is introduced through a fluorination reaction, and the azetidine ring is formed via cyclization. The sulfamoylphenyl group is then attached through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups replacing the fluorine atom or other substituents.

Scientific Research Applications

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Functional Implications

  • Azetidine vs. Acetamide Linkers : The azetidine ring’s rigidity may improve binding specificity to sterically constrained enzyme active sites (e.g., kinases) compared to flexible acetamide linkers .
  • Fluorine Position : The 4-fluoro substitution on the benzothiazole in the target compound versus the 6-fluoro position in Compound 6 () could modulate electronic effects and hydrogen-bonding interactions with biological targets .
  • Sulfamoyl Group : The sulfamoylphenylethyl group is conserved across multiple analogues (), suggesting its critical role in interactions with sulfonamide-sensitive enzymes like carbonic anhydrase .

Biological Activity

The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H15FN4O2S
  • Molecular Weight : 336.37 g/mol

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.

Antitumor Activity

Research indicates that compounds containing the benzothiazole scaffold exhibit significant antitumor properties. A study on related benzothiazole derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity in Benzothiazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0Induction of apoptosis
Compound B10.0Cell cycle arrest at G2/M
Target Compound7.5Inhibition of angiogenesis

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of inflammatory mediators such as TNF-α and IL-6 has been observed in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole ring and the azetidine core have been shown to significantly affect potency and selectivity against target enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Fluoro groupIncreased potency
Sulfamoyl groupEnhanced selectivity
Alkyl chain lengthModulation of lipophilicity

Study 1: Dual Inhibition of sEH and FAAH

A study evaluated the dual inhibition capabilities of similar benzothiazole derivatives on sEH and FAAH, highlighting their potential in pain management therapies. The results indicated that compounds with structural similarities to our target compound exhibited significant antinociceptive effects in animal models .

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that derivatives with the benzothiazole moiety possess favorable pharmacokinetic profiles, leading to effective bioavailability and distribution in target tissues. These studies support the potential use of such compounds in clinical settings for treating cancer and inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.